molecular formula C14H14F3N9 B11502252 N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine

N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11502252
M. Wt: 365.32 g/mol
InChI Key: DFNIUQSXCOEOAA-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a trifluoromethyl group, a tetraazole ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multiple steps. One common approach starts with the preparation of the trifluoromethyl-substituted phenyl compound, followed by the formation of the tetraazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-AMINO-6-({5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to its combination of a trifluoromethyl group, a tetraazole ring, and a triazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H14F3N9

Molecular Weight

365.32 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H14F3N9/c1-25(2)13-20-10(19-12(18)21-13)7-26-23-11(22-24-26)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,20,21)

InChI Key

DFNIUQSXCOEOAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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